Eptaloprost

Description

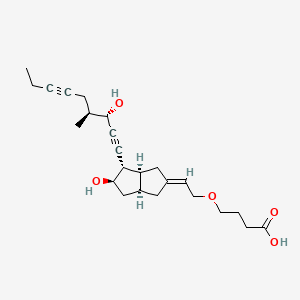

Structure

3D Structure

Properties

IUPAC Name |

4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUUNYHAXGTMMQ-AMXXQSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869060 | |

| Record name | Eptaloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90693-76-8 | |

| Record name | Eptaloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptaloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTALOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vivo Conversion of Eptaloprost to Cicaprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptaloprost is a synthetic prodrug of the potent prostacyclin (PGI2) analogue, cicaprost. Designed for enhanced stability and bioavailability, this compound undergoes in vivo biotransformation to its active metabolite, cicaprost, which then exerts its pharmacological effects primarily through the prostacyclin (IP) receptor. This technical guide provides an in-depth overview of the in vivo conversion of this compound to cicaprost, detailing the metabolic pathway, summarizing key pharmacokinetic data, and outlining relevant experimental methodologies. Furthermore, it illustrates the associated signaling pathway of cicaprost.

The Conversion Pathway: Beta-Oxidation

The primary mechanism for the in vivo conversion of this compound to cicaprost is beta-oxidation.[1] This metabolic process, typically associated with fatty acid degradation, involves the enzymatic cleavage of the carboxylic acid side chain of this compound. The beta-oxidation of this compound results in the formation of the pharmacologically active and metabolically stable cicaprost.[1]

References

The Pharmacokinetics and Metabolism of Eptaloprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptaloprost is a prostacyclin (PGI2) mimetic developed as a prodrug to deliver its pharmacologically active metabolite, cicaprost.[1] The rationale behind this approach was to leverage the metabolic process of β-oxidation for a controlled release and sustained delivery of cicaprost, a stable and potent therapeutic agent.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in the development of similar therapeutic agents.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, cicaprost, have been evaluated in multiple species, including rats, monkeys, and humans, following both intravenous (i.v.) and oral (p.o.) administration of a tritiated form of the compound.[1]

Absorption

This compound is rapidly and completely absorbed across all species studied.[1] Following oral administration, peak plasma concentrations of the parent compound are typically observed within 30 minutes.[1] The active metabolite, cicaprost, appears in the central compartment with a slight delay, reaching its peak plasma levels between 15 and 30 minutes after the administration of this compound.[1]

Distribution and Metabolism

This compound is designed to undergo β-oxidation to form the active metabolite, cicaprost.[1] This metabolic conversion is a key feature of its design as a prodrug. The disposition of the radiolabeled compound is primarily dictated by the pharmacokinetic behavior of cicaprost.[1]

Elimination

The route of excretion for the metabolites of this compound varies by species. In rats, excretion is predominantly biliary.[1] In contrast, monkeys and humans excrete the active metabolite, cicaprost, in roughly equal proportions in both urine and feces, with the compound being almost unchanged.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite, cicaprost, in rats, monkeys, and humans.

Table 1: Pharmacokinetic Parameters of this compound [1]

| Parameter | Rat | Monkey | Human |

| Total Clearance (mL/min/kg) | 170 | 62 | 66 |

| Half-Life (h) | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 |

| Mean Residence Time (h) | 0.15 | 0.4 | 0.6 |

| Time to Peak Plasma Level (h) | < 0.5 | < 0.5 | < 0.5 |

Table 2: Pharmacokinetic Parameters of Cicaprost (following this compound Administration) [1]

| Parameter | Rat | Monkey | Human |

| Time to Peak Plasma Level (h) | 0.25 - 0.5 | 0.25 - 0.5 | 0.25 - 0.5 |

Metabolic Pathway

The primary metabolic pathway for this compound is its bioactivation to cicaprost through β-oxidation.[1] This is a well-established metabolic process for fatty acids and related compounds.

Caption: Bioactivation of this compound to Cicaprost via β-oxidation.

Experimental Protocols

While the seminal study on this compound pharmacokinetics provides a wealth of data, it does not detail the specific analytical methodologies employed.[1] The following represents a standard and plausible experimental protocol for a pharmacokinetic study of a tritiated compound like this compound, based on common practices in the field.

Radiolabeling

This compound was labeled with tritium (³H) to enable sensitive detection and quantification in biological matrices. The specific activity of the tritiated compound would have been determined to allow for the conversion of radioactivity counts to mass units.

Animal Studies

-

Subjects: Male and female rats, monkeys, and human volunteers.

-

Administration: Intravenous (i.v.) and intragastric (i.g.) administration of the tritiated this compound solution.

-

Sample Collection: Serial blood samples were collected from a suitable vessel (e.g., tail vein in rats, peripheral vein in monkeys and humans) at predetermined time points post-dosing. Urine and feces were collected over specified intervals to determine the routes and extent of excretion.

Sample Processing and Analysis

-

Plasma Separation: Whole blood samples were centrifuged to separate plasma.

-

Sample Preparation: Aliquots of plasma, urine, and homogenized feces were mixed with a liquid scintillation cocktail.

-

Quantification: The radioactivity in the samples was measured using a liquid scintillation counter. The resulting counts per minute (CPM) were converted to disintegrations per minute (DPM) after correction for quenching.

-

Concentration Determination: The concentration of total radioactivity (representing this compound and its metabolites) in each sample was calculated based on the specific activity of the administered compound.

-

Metabolite Profiling (Hypothetical): To differentiate between this compound and cicaprost, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector would have been employed. This would allow for the separation of the parent drug and its metabolite, followed by quantification of the radioactivity associated with each peak.

Pharmacokinetic Analysis

Plasma concentration-time data for total radioactivity, this compound, and cicaprost were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Total clearance.

-

MRT: Mean residence time.

The following diagram illustrates a typical workflow for such a pharmacokinetic study.

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Conclusion

This compound successfully demonstrates the application of a prodrug strategy, utilizing β-oxidation for the in vivo generation of the potent prostacyclin mimetic, cicaprost.[1] The pharmacokinetic studies reveal rapid absorption and a metabolic profile that varies across species in terms of excretion routes.[1] While the prodrug approach was realized, the studies indicated that it did not result in a delayed or extended plasma profile of cicaprost compared to direct administration of the active metabolite.[1] This guide provides a foundational understanding of the pharmacokinetic and metabolic characteristics of this compound, offering valuable insights for the design and development of future prodrug-based therapies.

References

Eptaloprost Receptor Binding and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and pharmacological databases, specific quantitative binding affinity data (e.g., Ki, IC50, Kd) for eptaloprost across a panel of prostanoid receptors was not found. The following guide provides a detailed overview of the experimental protocols used to determine such data, and the signaling pathway associated with the putative primary target of this compound, the prostaglandin E2 receptor subtype 4 (EP4).

Introduction

This compound is a prostaglandin analogue under investigation for its therapeutic effects. Understanding its interaction with prostanoid receptors is fundamental to elucidating its mechanism of action and selectivity profile. This guide details the methodologies for characterizing the binding affinity of compounds like this compound to their target receptors and describes the downstream signaling cascades initiated upon receptor activation.

Data Presentation

As noted, specific quantitative binding data for this compound is not publicly available at this time. For illustrative purposes, the table below demonstrates how such data would be presented. This format allows for a clear comparison of a compound's affinity and selectivity across different receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Kd (nM) | Assay Type | Cell Line/Tissue |

| EP1 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | CHO-K1 |

| EP2 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | HEK293 |

| EP3 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | CHO-K1 |

| EP4 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | HEK293 |

| FP | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | A-172 |

| IP | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | HEL 92.1.7 |

| DP1 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | CHO-K1 |

| TP | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | Human Platelets |

Experimental Protocols

The characterization of a compound's binding affinity to its receptor is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[1] There are three main types of radioligand binding assays: saturation, competition, and kinetic assays.[1][2] A competition binding assay is commonly used to determine the relative affinity (Ki) of an unlabeled test compound.

Radioligand Competition Binding Assay Protocol

This protocol outlines a typical procedure for determining the binding affinity of an unlabeled compound, such as this compound, to a specific prostanoid receptor subtype.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human prostanoid receptor of interest (e.g., EP4).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-PGE2).

-

Test Compound: Unlabeled this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: A buffer of physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand for the target receptor to determine non-specific binding.

-

96-well Plates: For incubating the assay components.

-

Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity on the filters.

2. Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound (this compound), the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Drying: Dry the filters completely.

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

Eptaloprost: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Eptaloprost, a selective and potent agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), is a molecule of significant interest for its therapeutic potential in a range of physiological and pathological processes, including inflammation, pain, and tissue regeneration. The EP4 receptor, a G protein-coupled receptor (GPCR), orchestrates a complex network of intracellular signaling cascades upon activation. A thorough understanding of these downstream pathways is paramount for the rational design of novel therapeutics and for elucidating the full spectrum of this compound's biological effects. This technical guide provides a comprehensive overview of the primary and alternative signaling pathways activated by this compound, supported by quantitative data and detailed experimental methodologies.

Core Signaling Cascades of this compound

This compound primarily exerts its effects through the canonical Gαs-cAMP-PKA pathway. However, emerging evidence suggests the engagement of alternative signaling arms, including Gαi-mediated and β-arrestin-dependent pathways, which contribute to the pleiotropic nature of EP4 receptor activation.

The Canonical Gαs-cAMP-PKA Pathway

The principal mechanism of action for this compound involves the activation of the Gαs subunit of the heterotrimeric G protein complex associated with the EP4 receptor. This initiates a well-defined signaling cascade:

-

Gαs Activation: Upon this compound binding, the EP4 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex directly binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and can phosphorylate a multitude of downstream protein substrates on serine and threonine residues.

-

Cellular Responses: The phosphorylation of target proteins by PKA modulates their activity, leading to a wide array of cellular responses, including gene transcription, metabolic changes, and regulation of cell growth and differentiation.

The Alternative Gαi-ERK Pathway

In addition to Gαs coupling, the EP4 receptor has been shown to associate with the inhibitory Gαi subunit, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Gαi Activation: this compound binding to the EP4 receptor can also promote the exchange of GDP for GTP on Gαi.

-

Downstream Effectors: The activation of Gαi can lead to ERK1/2 phosphorylation through various intermediaries, which may involve βγ subunits, receptor tyrosine kinase (RTK) transactivation, or the activation of small GTPases like Ras and Rap1.

-

ERK1/2 Phosphorylation: The sequential activation of the Raf-MEK-ERK kinase cascade culminates in the dual phosphorylation of ERK1/2 on threonine and tyrosine residues within the T-E-Y motif.

-

Cellular Outcomes: Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, influencing processes such as cell proliferation, differentiation, and survival.

Eptaloprost: An In-depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Eptaloprost, a synthetic prostaglandin F2α analogue. Due to the limited publicly available stability data specific to this compound, this guide leverages data from closely related and structurally similar prostaglandin F2α analogues, primarily Latanoprost, to provide a representative profile. This approach is grounded in the shared chemical functionalities susceptible to degradation.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |

| Molecular Formula | C26H36O6 |

| Molecular Weight | 444.56 g/mol |

| CAS Number | 118547-49-0 |

Stability and Degradation Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2] The stability of prostaglandin F2α analogues is influenced by several factors, including pH, temperature, light, and oxidative stress.[3][4]

Summary of Forced Degradation Studies

The following table summarizes the expected degradation behavior of this compound based on studies of analogous compounds under various stress conditions. The extent of degradation is typically targeted between 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |

| Acid Hydrolysis | 1 M HCl, 60°C, 8 hours | Significant degradation | Isopropyl ester hydrolysis to the corresponding carboxylic acid (Latanoprost acid analogue) |

| Base Hydrolysis | 1 M NaOH, 60°C, 4 hours | Significant degradation | Isopropyl ester hydrolysis to the corresponding carboxylic acid (Latanoprost acid analogue) |

| Oxidative | 30% H2O2, RT, 24 hours | Moderate degradation | Oxidation of the C-15 hydroxyl group to a ketone (15-keto analogue) |

| Thermal | 60°C, 7 days | Moderate degradation | Formation of various isomers and dehydration products |

| Photolytic | UV light (254 nm), solid-state and solution, 24 hours | Significant degradation in solution | Isomerization of the cis-double bond in the alpha chain, formation of other photoproducts |

Postulated Degradation Pathway

The primary degradation pathways for this compound are anticipated to involve hydrolysis of the isopropyl ester and oxidation of the C-15 allylic hydroxyl group.

Experimental Protocols

The following section outlines a representative experimental protocol for conducting forced degradation studies and developing a stability-indicating analytical method for this compound, based on methodologies used for similar prostaglandin analogues.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 7 days. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance and a 100 µg/mL solution to UV light (254 nm) for 24 hours.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Signaling Pathway

This compound, as a prostaglandin F2α analogue, is expected to exert its biological effects by acting as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.

Upon binding of this compound to the FP receptor, the associated Gq protein is activated.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers then orchestrate a variety of cellular responses.[5][6]

Conclusion

This technical guide provides a foundational understanding of the stability and degradation profile of this compound, drawing upon data from structurally related prostaglandin F2α analogues. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and oxidation of the C-15 hydroxyl group. A robust stability-indicating HPLC method is essential for monitoring the purity and potency of this compound during development and in finished products. Further, its mechanism of action is mediated through the FP receptor signaling cascade. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on Eptaloprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptaloprost is a prostacyclin (PGI2) mimetic developed as a prodrug of the pharmacologically active compound, Cicaprost. This design aims to leverage the therapeutic benefits of prostacyclin analogs, which include potent vasodilation and inhibition of platelet aggregation, while potentially offering an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its active metabolite, Cicaprost, focusing on their pharmacokinetics, pharmacodynamics, mechanism of action, and available toxicological information. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Pharmacokinetics

This compound is designed for bioactivation to Cicaprost via beta-oxidation.[1] Preclinical pharmacokinetic studies have been conducted in several species to evaluate the absorption, distribution, metabolism, and excretion of this compound and the formation of Cicaprost.

Experimental Protocol: Pharmacokinetic Studies in Rats, Monkeys, and Humans

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, Cicaprost, following intravenous (i.v.) and oral (i.g.) administration.

Methodology:

-

Test Subjects: Male Wistar rats, male and female Cynomolgus monkeys, and healthy male human volunteers.

-

Drug Administration: Tritiated this compound was administered as a single dose, either intravenously or by oral gavage.

-

Sample Collection: Blood samples were collected at predetermined time points. Urine and feces were collected over a specified period.

-

Analysis: Plasma concentrations of this compound and Cicaprost were determined by a validated radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS). Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

-

Pharmacokinetic Parameters: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), and total clearance (CL).

Table 1: Pharmacokinetic Parameters of this compound and Cicaprost

| Parameter | Species | This compound (i.v.) | Cicaprost (from this compound i.v.) | Cicaprost (oral) |

| Tmax (h) | Rat | <0.5 | 0.25 - 0.5 | - |

| Monkey | <0.5 | 0.25 - 0.5 | - | |

| Human | <0.5 | 0.25 - 0.5 | 0.25 - 1.5 | |

| t1/2 (h) | Rat | 0.1 - 0.5 | - | ~1 |

| Monkey | 0.1 - 0.5 | - | ~1 | |

| Human | 0.1 - 0.5 | - | ~1 | |

| Total Clearance (mL/min/kg) | Rat | 170 | - | 4 - 7 |

| Monkey | 62 | - | 4 - 7 | |

| Human | 66 | - | 4 - 7 |

Data for Cicaprost (oral) is from studies with direct administration of Cicaprost.[2]

Summary of Findings: this compound is rapidly and completely absorbed in rats, monkeys, and humans.[1] It is quickly converted to its active metabolite, Cicaprost, with peak plasma levels of the parent compound observed within 30 minutes.[1] The disposition of this compound is rapid, with half-lives ranging from 0.1 to 0.5 hours.[1] The resulting Cicaprost plasma levels, however, did not show a delayed or extended profile compared to direct Cicaprost administration.[1]

Pharmacodynamics

The pharmacological effects of this compound are mediated by its active metabolite, Cicaprost, which is a potent and selective agonist for the prostacyclin receptor (IP receptor).

Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of Cicaprost on platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood collected from healthy human donors.

-

Assay Procedure:

-

PRP was pre-incubated with various concentrations of Cicaprost or vehicle control.

-

Platelet aggregation was induced by the addition of an agonist, such as adenosine diphosphate (ADP).

-

The change in light transmission, which correlates with the degree of aggregation, was measured using an aggregometer.

-

-

Data Analysis: The concentration of Cicaprost that causes 50% inhibition of platelet aggregation (IC50) was calculated from the concentration-response curve.

Experimental Protocol: cAMP Accumulation Assay

Objective: To quantify the ability of Cicaprost to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing the IP receptor.

Methodology:

-

Cell Culture: UMR-106 osteoblast-like cells, which endogenously express the prostacyclin receptor, were cultured under standard conditions.

-

Assay Procedure:

-

Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells were then stimulated with various concentrations of Cicaprost for a defined period.

-

The reaction was terminated, and the cells were lysed.

-

-

cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay or a bioluminescence-based assay.

-

Data Analysis: The effective concentration of Cicaprost that elicits 50% of the maximal response (EC50) was determined from the dose-response curve.

Table 2: Pharmacodynamic Parameters of Cicaprost

| Parameter | Assay | Cell/Tissue Type | Value |

| EC50 | cAMP Accumulation | UMR-106 cells | 5 x 10⁻⁸ M[1] |

| pIC50 | Inhibition of Platelet Aggregation | Human Platelet-Rich Plasma | 9.52 ± 0.10 |

pIC50 is the negative logarithm of the IC50 value.

Mechanism of Action

Cicaprost exerts its effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the observed physiological responses.

Signaling Pathway of Cicaprost

Activation of the IP receptor by Cicaprost leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit of the coupled G-protein. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the cellular response, such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.

References

- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of cicaprost in healthy volunteers after oral administration of 5 to 20 micrograms - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptaloprost: A Prodrug Approach to Prostacyclin (PGI2) Mimesis for Therapeutic Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eptaloprost is a synthetic prostacyclin (PGI2) analog designed as a stable prodrug that undergoes in vivo bioactivation to its pharmacologically active metabolite, cicaprost. As a potent PGI2 mimetic, cicaprost selectively targets the prostacyclin receptor (IP receptor), a G-protein coupled receptor, to elicit a cascade of downstream signaling events. The primary consequence of IP receptor activation is the stimulation of adenylyl cyclase, leading to a significant elevation in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP mediates the two hallmark physiological effects of PGI2: potent vasodilation and robust inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the pharmacology of its active metabolite, cicaprost. It includes a detailed examination of its signaling pathways, quantitative data on its receptor binding and functional potency, and detailed protocols for key experimental assays used in its characterization.

Introduction to this compound and Prostacyclin Mimesis

Prostacyclin (PGI2) is a lipid mediator produced by endothelial cells that plays a critical role in cardiovascular homeostasis. Its potent vasodilatory and anti-platelet aggregation effects are crucial for maintaining vascular health. However, the therapeutic utility of native PGI2 is severely limited by its chemical instability and very short biological half-life. This has driven the development of stable synthetic analogs, known as PGI2 mimetics.

This compound represents a sophisticated prodrug strategy to overcome the limitations of PGI2 therapy. It is designed to be pharmacologically inactive until it is metabolized in the body, via beta-oxidation, to its active form, cicaprost.[1] This approach offers the potential for improved pharmacokinetic and pharmacodynamic profiles compared to direct administration of the active compound. Cicaprost is a highly potent and selective agonist for the IP receptor, effectively mimicking the beneficial effects of endogenous PGI2.

Mechanism of Action and Signaling Pathway

The therapeutic effects of this compound are mediated by its active metabolite, cicaprost, through the canonical PGI2 signaling pathway. This pathway is initiated by the binding of cicaprost to the IP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

The key steps in the signaling cascade are as follows:

-

Receptor Binding: Cicaprost binds to the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.

-

G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The Gs-alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.

-

Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. In vascular smooth muscle cells, this results in relaxation and vasodilation. In platelets, it leads to the inhibition of activation and aggregation.

Quantitative Pharmacological Data

The pharmacological activity of this compound's active metabolite, cicaprost, has been quantified in several key assays. This data is essential for understanding its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| Receptor Binding Affinity (Ki) | |||

| IP Receptor | 13 nM | Mouse IP receptor expressed in CHO cells | Kiriyama et al., 1997[2][3] |

| Functional Potency (EC50/IC50) | |||

| cAMP Accumulation (EC50) | ~10-20 nM | Not specified | Falcetti, 2006[1] |

| Inhibition of ADP-induced Platelet Aggregation (IC50) | 3.2 ± 0.4 nM | Human platelet-rich plasma | Seiler et al., 1988 |

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is adapted from the methods described by Kiriyama et al. (1997) for determining the binding affinity of cicaprost to the IP receptor.

Objective: To determine the inhibitory constant (Ki) of cicaprost for the IP receptor using a competitive radioligand binding assay.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the mouse IP receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

-

Radioligand: [3H]-Iloprost (a stable PGI2 analog).

-

Unlabeled competitor: Cicaprost.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-IP cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of membrane suspension (containing a predetermined optimal amount of protein).

-

50 µL of [3H]-Iloprost at a concentration close to its Kd.

-

50 µL of varying concentrations of unlabeled cicaprost or buffer (for total binding) or a high concentration of unlabeled iloprost (for non-specific binding).

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cicaprost concentration.

-

Determine the IC50 value (the concentration of cicaprost that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol outlines a general method for measuring cAMP accumulation in response to cicaprost.

Objective: To determine the EC50 value of cicaprost for stimulating cAMP production.

Materials:

-

A suitable cell line expressing the IP receptor (e.g., HEL cells, CHO-IP cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Cicaprost.

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

-

Lysis buffer.

Procedure:

-

Cell Culture:

-

Seed cells in a 96-well plate and grow to a desired confluency.

-

-

Assay:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.

-

Add varying concentrations of cicaprost to the wells in triplicate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by removing the stimulation buffer and adding lysis buffer.

-

Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve for cAMP.

-

Calculate the concentration of cAMP produced at each cicaprost concentration.

-

Plot the cAMP concentration against the logarithm of the cicaprost concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Platelet Aggregation Assay

This protocol is based on the methods described by Seiler et al. (1988) for assessing the inhibitory effect of cicaprost on platelet aggregation.

Objective: To determine the IC50 value of cicaprost for the inhibition of ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human venous blood.

-

Anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet aggregating agent (e.g., Adenosine diphosphate - ADP).

-

Cicaprost.

-

Light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Collect human blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add varying concentrations of cicaprost or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 2-5 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of cicaprost.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the cicaprost concentration.

-

Determine the IC50 value, the concentration of cicaprost that causes 50% inhibition of aggregation.

-

Conclusion

This compound, through its active metabolite cicaprost, is a potent and selective PGI2 mimetic that effectively activates the IP receptor-mediated signaling pathway. The resulting increase in intracellular cAMP provides a strong mechanistic basis for its therapeutic potential as a vasodilator and inhibitor of platelet aggregation. The quantitative data on its receptor affinity and functional potency, combined with the detailed experimental protocols provided herein, offer a solid foundation for further research and development of this promising therapeutic agent. The prodrug approach of this compound may offer significant advantages in clinical applications where stable and sustained prostacyclin-like activity is desired.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptaloprost: A Prodrug Approach to Prostacyclin Mimicry - A Technical Guide

Foreword

Eptaloprost represents a significant advancement in the field of prostacyclin mimetics, employing a prodrug strategy to deliver its pharmacologically active metabolite, cicaprost. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical synthesis, preclinical and clinical pharmacology, and the underlying signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this novel therapeutic agent.

Discovery and Rationale

This compound was designed as a chemically stable and orally bioavailable prodrug of cicaprost, a potent and metabolically stable prostacyclin (PGI2) analog. The core concept behind its development was to achieve sustained delivery of the active moiety through a bioactivation process. This compound itself is a PGI2-mimetic that is converted to cicaprost via β-oxidation.[1] This metabolic conversion is a key feature of its design, aiming to overcome the limitations of direct administration of prostacyclin and its analogs, which often require intravenous infusion due to their chemical instability and rapid metabolism.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of prostaglandin analogs involves a multi-step process. Typically, this process starts from a chiral core structure, followed by the sequential addition of the alpha and omega side chains. For this compound, the synthesis would involve the creation of the cicaprost core structure with a subsequent extension of the alpha side chain to form the heptanoic acid derivative that is susceptible to β-oxidation.

Mechanism of Action and Signaling Pathways

The pharmacological activity of this compound is attributable to its active metabolite, cicaprost. Cicaprost is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1]

Prostacyclin Receptor (IP) Signaling

Activation of the IP receptor by cicaprost initiates a signaling cascade that is central to its therapeutic effects. The primary pathway involves the coupling of the IP receptor to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and inhibition of platelet aggregation.

Interaction with Other Signaling Pathways

Evidence also suggests that cicaprost can interact with other signaling pathways, including the TGF-β/Smad pathway. Some studies have shown that prostacyclin analogs can inhibit TGF-β-induced cellular responses, which may contribute to their anti-fibrotic effects.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to the active metabolite, cicaprost.

Bioactivation of this compound

This compound is designed to undergo β-oxidation, a metabolic process that shortens the heptanoic acid side chain to a pentanoic acid side chain, thereby converting it to cicaprost.[1] This bioactivation is a critical step in its mechanism of action.

Pharmacokinetic Parameters

Pharmacokinetic studies of this compound have been conducted in rats, monkeys, and humans.[1]

| Parameter | Rat | Monkey | Human |

| This compound | |||

| Total Clearance (ml/min/kg) | 170 | 62 | 66 |

| Half-life (h) | 0.1 | 0.5 | 0.5 |

| Mean Residence Time (h) | 0.15 | 0.4 | 0.6 |

| Time to Peak Plasma Level (h) | < 0.5 | < 0.5 | < 0.5 |

| Cicaprost (from this compound) | |||

| Time to Peak Plasma Level (h) | 0.25 | 0.5 | 0.5 |

| Table 1: Pharmacokinetic parameters of this compound and its active metabolite Cicaprost in different species.[1] |

Preclinical Pharmacology

Preclinical studies have been essential in characterizing the pharmacological profile of cicaprost, the active metabolite of this compound.

In Vitro Studies

| Assay | Species | Parameter | Value |

| Inhibition of ADP-induced Platelet Aggregation | Human | pIC50 | 9.52 ± 0.10 |

| Table 2: In vitro activity of Cicaprost. |

Experimental Protocols

Platelet Aggregation Assay (General Protocol):

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established before adding an aggregating agent (e.g., ADP or collagen).

-

Inhibition Assessment: Different concentrations of cicaprost are added to the PRP before the addition of the aggregating agent to determine the inhibitory effect.

-

Data Analysis: The concentration of cicaprost that causes 50% inhibition of aggregation (IC50) is calculated.

cAMP Functional Assay (General Protocol):

-

Cell Culture: A suitable cell line expressing the prostacyclin receptor (e.g., HEK293 cells) is cultured.

-

Cell Stimulation: The cells are treated with different concentrations of cicaprost.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a radioimmunoassay).

-

Data Analysis: The concentration of cicaprost that produces 50% of the maximal response (EC50) is determined.

Clinical Development

Clinical studies have been conducted to evaluate the safety and efficacy of this compound in humans. As a prodrug of cicaprost, the clinical data for cicaprost is also relevant. A preliminary study investigated the effects of oral cicaprost in patients with Raynaud's syndrome secondary to systemic sclerosis. While this study did not show significant changes in the measured blood coagulation parameters at the tested doses, it provided initial human safety data. Further clinical trials with this compound would be necessary to establish its therapeutic efficacy and safety profile for specific indications.

Logical Workflow of Development

The development of this compound followed a logical progression from conceptualization to preclinical and clinical evaluation.

Conclusion

This compound is a rationally designed prodrug that leverages the metabolic process of β-oxidation to deliver the potent prostacyclin mimetic, cicaprost. Its development represents a strategic approach to improve the therapeutic window and convenience of prostacyclin-based therapies. The data gathered from preclinical and early clinical studies provide a solid foundation for its mechanism of action and pharmacokinetic profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings where prostacyclin mimetics are indicated.

References

Methodological & Application

Application Notes and Protocols: Epoprostenol for In Vivo Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Epoprostenol, a prostacyclin analog, in established in vivo models of pulmonary hypertension (PH). Epoprostenol, a potent vasodilator and inhibitor of platelet aggregation, is a critical tool for preclinical research into the pathophysiology of PH and the development of novel therapeutics.[1][2] This document outlines the underlying signaling pathways, detailed experimental protocols for common animal models, and a summary of expected quantitative outcomes.

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[3] Animal models are essential for understanding the disease mechanisms and for testing the efficacy of potential new treatments.[3] Epoprostenol and other prostacyclin analogs are a cornerstone of PH therapy, and their evaluation in preclinical models is a key step in drug development.

Signaling Pathway of Epoprostenol

Epoprostenol exerts its therapeutic effects primarily through the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) found on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets.[2][4] Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.

The key steps in the Epoprostenol signaling pathway are:

-

Receptor Binding: Epoprostenol binds to the IP receptor on the cell membrane.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][5]

-

Downstream Effects: PKA phosphorylates various downstream targets, resulting in:

Caption: Epoprostenol signaling pathway in pulmonary artery smooth muscle cells.

Experimental Protocols

Two common and well-validated animal models for inducing pulmonary hypertension are the monocrotaline (MCT) rat model and the Sugen/hypoxia (SuHx) mouse model.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

The MCT model is a widely used model of PH characterized by endothelial damage and subsequent vascular remodeling.[3]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT) solution (e.g., 60 mg/kg in sterile saline)

-

Epoprostenol (e.g., Flolan®)

-

Sterile diluent for Epoprostenol

-

Osmotic minipumps

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for pump implantation

-

Catheters for hemodynamic measurements

Protocol:

-

Induction of PH:

-

Administer a single subcutaneous injection of MCT (60 mg/kg).

-

House the animals under standard conditions for 2-3 weeks to allow for the development of PH.

-

-

Epoprostenol Preparation and Pump Loading:

-

Reconstitute Epoprostenol powder with the provided sterile diluent to a desired concentration (e.g., 3,000 ng/mL to 10,000 ng/mL).[7]

-

Fill osmotic minipumps with the Epoprostenol solution. The pump flow rate and drug concentration will determine the final dose.

-

-

Surgical Implantation of Osmotic Minipump:

-

After 2-3 weeks of MCT induction, anesthetize the rats.

-

Make a small subcutaneous incision on the back, between the shoulder blades.

-

Implant the filled osmotic minipump subcutaneously.

-

Suture the incision.

-

The pump will deliver a continuous infusion of Epoprostenol. A common starting dose is 2 ng/kg/min, which can be titrated upwards.[7]

-

-

Hemodynamic Assessment (at endpoint, e.g., 4 weeks post-MCT):

-

Anesthetize the rats.

-

Perform a right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).

-

Collect heart and lung tissues for further analysis.

-

-

Data Analysis:

-

Measure right ventricular hypertrophy (RVH) by calculating the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (Fulton Index).

-

Perform histological analysis of lung tissue to assess pulmonary vascular remodeling.

-

Caption: Experimental workflow for the MCT rat model with Epoprostenol treatment.

Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Mice

The SuHx model in mice induces a more severe and persistent form of PH that closely mimics the human disease, including the formation of plexiform-like lesions.

Materials:

-

Male C57BL/6 mice

-

Sugen 5416 (SU5416) solution (20 mg/kg in DMSO and sterile saline)

-

Hypoxia chamber (10% O₂)

-

Beraprost (or other orally available prostacyclin analog)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Equipment for hemodynamic and histological analysis

Protocol:

-

Induction of PH:

-

Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).

-

Immediately place the mice in a hypoxia chamber (10% O₂) for 3 weeks.

-

After 3 weeks of hypoxia, return the mice to normoxia (room air) for an additional 2-5 weeks to allow for the progression of severe PH.

-

-

Beraprost Administration (Oral Gavage):

-

Prepare a solution of Beraprost in a suitable vehicle (e.g., water or saline).

-

Beginning at a designated time point after PH induction (e.g., after the 3-week hypoxia period), administer Beraprost daily via oral gavage. The dosage will depend on the specific analog and study design.

-

-

Endpoint Assessment (e.g., 5-8 weeks post-Sugen injection):

-

Perform hemodynamic measurements (RVSP, mPAP) via right heart catheterization under anesthesia.

-

Collect heart and lung tissues for analysis of RVH (Fulton Index) and vascular remodeling (histology).

-

Caption: Experimental workflow for the Sugen/Hypoxia mouse model with Beraprost treatment.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies using prostacyclin analogs in in vivo models of pulmonary hypertension.

Table 1: Hemodynamic Effects of Prostacyclin Analogs in the Monocrotaline Rat Model

| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index) | Pulmonary Vascular Remodeling (% Medial Wall Thickness) |

| Control | ~25 | ~0.25 | ~15% |

| MCT + Vehicle | ~60 | ~0.50 | ~40% |

| MCT + Treprostinil (low dose) | No significant reduction | No significant reduction | No significant reduction |

| MCT + Treprostinil (high dose) | No significant reduction | No significant reduction | No significant reduction |

| MCT + ONO-1301 | ↓ 18.4% vs. MCT + Vehicle | ↓ 18.4% vs. MCT + Vehicle | ↓ 31.2% vs. MCT + Vehicle |

| MCT + Beraprost NPs | Significantly decreased vs. MCT + Vehicle | Significantly decreased vs. MCT + Vehicle | Significantly decreased vs. MCT + Vehicle |

Data are illustrative and may vary between studies. ONO-1301 is a long-acting prostacyclin analog.[2] Beraprost NPs refers to Beraprost incorporated into nanoparticles.[4]

Table 2: Effects of Prostacyclin Analogs in the Sugen/Hypoxia Mouse Model

| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index) |

| Normoxia + Vehicle | ~20-25 | ~0.2-0.25 |

| SuHx + Vehicle | ~45-55 | ~0.4-0.5 |

| SuHx + Beraprost NPs | Significantly decreased vs. SuHx + Vehicle | Significantly decreased vs. SuHx + Vehicle |

Data are illustrative and based on the reported significant effects of Beraprost nanoparticles.[4]

Conclusion

Epoprostenol and other prostacyclin analogs are invaluable tools for the study of pulmonary hypertension in in vivo models. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies aimed at understanding the disease and evaluating novel therapeutic interventions. Careful adherence to established protocols and accurate quantitative assessment are critical for obtaining reliable and reproducible results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel secreted-cAMP pathway inhibits pulmonary hypertension via a feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for E-906: An Eptaloprost Analog in Vasodilation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptaloprost is a synthetic analog of prostacyclin (PGI₂) that demonstrates significant vasodilatory properties. As a member of the prostanoid family, it plays a crucial role in the regulation of vascular tone, inhibition of platelet aggregation, and cytoprotection. These characteristics make this compound and its analogs, such as the fictional compound E-906, promising candidates for the treatment of cardiovascular conditions like pulmonary arterial hypertension and peripheral vascular disease. Understanding the precise mechanism and quantifying the vasodilatory effects of E-906 are essential for its preclinical development.

This document provides detailed experimental protocols for assessing the vasodilatory activity of E-906 using ex vivo and in vitro methods. It includes a comprehensive description of the wire myography technique for isolated blood vessels and protocols for studying endothelial cell responses. Furthermore, it outlines the key signaling pathways involved in this compound-induced vasodilation and presents templates for data acquisition and analysis.

Mechanism of Action: Signaling Pathway

This compound and its analogs exert their vasodilatory effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the surface of vascular smooth muscle and endothelial cells.[1] This initiates a downstream signaling cascade, as depicted in the diagram below.

Caption: Signaling pathway of this compound-induced vasodilation.

Binding of this compound to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), a key enzyme in smooth muscle contraction. This, coupled with a PKA-mediated decrease in intracellular calcium concentrations, results in the relaxation of vascular smooth muscle and subsequent vasodilation.[2]

Experimental Protocols

Ex Vivo Vasodilation Assay Using Wire Myography

This protocol details the assessment of the vasodilatory properties of E-906 on isolated arterial rings using a wire myograph system. This technique allows for the direct measurement of isometric tension in small blood vessels.[3][4][5]

Experimental Workflow:

Caption: Experimental workflow for the ex vivo wire myography assay.

Materials and Reagents:

-

E-906 stock solution (e.g., in DMSO)

-

Isolated arteries (e.g., thoracic aorta or mesenteric arteries from rats or mice)

-

Physiological Salt Solution (PSS), such as Krebs-Henseleit solution

-

Vasoconstrictor (e.g., Phenylephrine, U46619)

-

Endothelium-dependent vasodilator for control (e.g., Acetylcholine)

-

Wire myograph system

-

Dissection microscope and tools

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Water bath or heating system for the myograph chambers

Protocol:

-

Vessel Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Carefully excise the desired artery and place it in cold PSS.

-

Under a dissection microscope, remove any adhering connective and adipose tissue.

-

Cut the cleaned artery into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on the wires of the myograph chambers, ensuring not to damage the endothelium.

-

Fill the chambers with PSS and maintain a constant temperature of 37°C, continuously bubbling with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.

-

-

Normalization and Viability Check:

-

Normalize the tension of the arterial rings according to the manufacturer's instructions to determine the optimal resting tension.

-

To check for viability, induce contraction with a high potassium solution (KPSS).

-

To assess endothelium integrity, pre-constrict the rings with a vasoconstrictor and then induce relaxation with an endothelium-dependent vasodilator like acetylcholine.

-

-

Vasodilation Assay:

-

Wash the rings with PSS to return to baseline tension.

-

Induce a submaximal, stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).

-

Once a stable plateau is reached, add E-906 to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

-

Record the relaxation response after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.

-

-

Data Analysis:

-

Express the relaxation at each concentration of E-906 as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the E-906 concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ value (the concentration of E-906 that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.

-

In Vitro Endothelial Cell-Based Assays

These assays are useful for investigating the direct effects of E-906 on endothelial cells, such as the production of nitric oxide (NO), another important vasodilator.

Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium until confluent.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Wash the cells with a serum-free medium.

-

Treat the cells with various concentrations of E-906 for a specified period (e.g., 30 minutes).

-

-

NO Measurement:

-

Measure the production of NO in the cell culture supernatant using a Griess reagent kit, which detects nitrite, a stable breakdown product of NO.

-

Alternatively, use a fluorescent NO indicator to measure intracellular NO production.

-

-

Data Analysis:

-

Quantify the amount of nitrite or the fluorescence intensity and compare the results from treated cells to untreated controls.

-

Plot the NO production against the concentration of E-906.

-

Data Presentation

The quantitative data obtained from the vasodilation assays should be summarized in clear and structured tables for easy comparison. Below are template tables for presenting the results.

Table 1: Vasodilatory Effect of E-906 on Pre-constricted Rat Aortic Rings

| Concentration of E-906 (M) | % Relaxation (Mean ± SEM) |

| 1 x 10⁻⁹ | Value |

| 1 x 10⁻⁸ | Value |

| 1 x 10⁻⁷ | Value |

| 1 x 10⁻⁶ | Value |

| 1 x 10⁻⁵ | Value |

| EC₅₀ (M) | Calculated Value |

| Eₘₐₓ (%) | Maximum Relaxation |

Note: The values in this table are placeholders and need to be determined experimentally.

Table 2: Comparison of Vasodilatory Potency of E-906 with a Reference Compound

| Compound | EC₅₀ (M) (Mean ± SEM) | Eₘₐₓ (%) (Mean ± SEM) |

| E-906 | Value | Value |

| Iloprost (Reference) | Value | Value |

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the vasodilatory properties of the this compound analog, E-906. The ex vivo wire myography assay is a robust method for determining the potency and efficacy of E-906 in isolated blood vessels, while in vitro endothelial cell assays can provide insights into its effects on key vasodilatory pathways. By following these detailed methodologies and utilizing the provided templates for data presentation, researchers can effectively characterize the pharmacological profile of E-906 and advance its development as a potential therapeutic agent for cardiovascular diseases.

References

- 1. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

- 2. reprocell.com [reprocell.com]

- 3. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Eptaloprost Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptaloprost is a synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant effects on the cardiovascular and pulmonary systems. As a prostacyclin mimetic, this compound is designed to elicit similar biological responses, primarily through the activation of the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade mediates a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of cell proliferation.

These application notes provide detailed protocols for three key cell-based assays to evaluate the bioactivity of this compound: a cAMP accumulation assay, a platelet aggregation inhibition assay, and a cell proliferation assay. These assays are fundamental in characterizing the potency and efficacy of this compound and similar prostacyclin analogs in a preclinical setting.

cAMP Accumulation Assay

The measurement of intracellular cAMP is a direct and reliable method to quantify the activation of the IP receptor by this compound. This assay is crucial for determining the potency (EC50) of this compound in stimulating the primary signaling pathway associated with prostacyclin action.

Signaling Pathway

This compound binds to the prostacyclin (IP) receptor, a Gs-protein coupled receptor. This binding event triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the cellular response.[1][2]

Experimental Workflow

References

Eptaloprost as a Tool Compound in Prostanoid Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptaloprost, also known as ONO-AE1-329, is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a G protein-coupled receptor (GPCR), the EP4 receptor is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, bone metabolism, and cardiovascular function. The high selectivity of this compound for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) makes it an invaluable tool for elucidating the specific roles of EP4 receptor signaling in these processes. These application notes provide detailed protocols for utilizing this compound in prostanoid research, along with key pharmacological data and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound. This information is critical for designing and interpreting experiments aimed at investigating the EP4 receptor.

Table 1: this compound Binding Affinity for Prostanoid Receptors

| Receptor Subtype | Ligand | Organism | Assay Type | Kd (nM) | Ki (nM) | Reference |

| EP4 | This compound (ONO-AE1-329) | Human | Radioligand Binding | 10 | 1.3 | [1] |

| EP2 | This compound (ONO-AE1-329) | Human | Radioligand Binding | >3000 | >10000 | [1] |

| EP1 | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |

| EP3 | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |

| DP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |

| FP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |

| IP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |

| TP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available |

Note: The available data demonstrates high selectivity for the EP4 receptor over the EP2 receptor. Researchers are advised to experimentally determine the binding affinities for the remaining prostanoid receptors if cross-reactivity is a concern for their specific application.

Table 2: this compound Functional Potency

| Receptor | Cell Line | Assay Type | Parameter | Value | Reference |

| EP4 | HEK293 | cAMP Accumulation | EC50 | Data not available | |

| EP2 | HEK293 | cAMP Accumulation | EC50 | Data not available |